N1-Methyl-5-methyl ara-uridine
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Overview
Description
N3-Methyl-5-methyluridine is a modified nucleoside with the chemical formula C12H16N2O6. It is a derivative of uridine, where the uracil base is methylated at the N3 and C5 positions. This compound is known for its significant biological activities, particularly in the field of cancer research, due to its ability to inhibit DNA synthesis and induce apoptosis in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Methyl-5-methyluridine typically involves the methylation of uridine. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of N3-Methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N3-Methyl-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of N3-Methyl-5-methyluridine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nucleosides with different functional groups replacing the methyl groups.
Scientific Research Applications
N3-Methyl-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N3-Methyl-5-methyluridine involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA synthesis and the induction of apoptosis in malignant cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent anticancer agent .
Comparison with Similar Compounds
3-Methyluridine: Another methylated uridine derivative with similar biological activities.
5-Methyluridine: Known for its role in stabilizing RNA structures and its presence in various RNA molecules.
N1-Methylpseudouridine: Used in mRNA vaccines for its enhanced stability and reduced immunogenicity.
Uniqueness: N3-Methyl-5-methyluridine is unique due to its dual methylation at the N3 and C5 positions, which imparts distinct chemical and biological properties. This dual modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapeutic development .
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |
InChI Key |
WLDUADFFHKCTHT-KIUGWDQWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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